molecular formula C8H9N3S B13021706 4-(Aminomethyl)benzo[d]thiazol-2-amine

4-(Aminomethyl)benzo[d]thiazol-2-amine

Cat. No.: B13021706
M. Wt: 179.24 g/mol
InChI Key: YGXLXMXZKCZGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)benzo[d]thiazol-2-amine is a heterocyclic compound that features a benzothiazole ring with an aminomethyl group at the 4-position and an amine group at the 2-position. Benzothiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)benzo[d]thiazol-2-amine typically involves the condensation of 2-aminobenzothiazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the cyclization of ortho-aminothiophenols with carboxylic acids or their derivatives. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Aminomethyl)benzo[d]thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)benzo[d]thiazol-2-amine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)benzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

4-(aminomethyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C8H9N3S/c9-4-5-2-1-3-6-7(5)11-8(10)12-6/h1-3H,4,9H2,(H2,10,11)

InChI Key

YGXLXMXZKCZGPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.